molecular formula C9H14N2O B3093797 3-((6-Methylpyridin-3-yl)oxy)propan-1-amine CAS No. 1249234-26-1

3-((6-Methylpyridin-3-yl)oxy)propan-1-amine

Cat. No.: B3093797
CAS No.: 1249234-26-1
M. Wt: 166.22 g/mol
InChI Key: ZRMDIMGKPHAPTJ-UHFFFAOYSA-N
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Description

3-((6-Methylpyridin-3-yl)oxy)propan-1-amine is a primary amine derivative featuring a pyridine ring substituted with a methyl group at the 6-position and a propan-1-amine chain linked via an ether group. The 6-methylpyridine moiety may enhance lipophilicity and influence binding interactions in biological systems, while the propan-1-amine chain provides a flexible linker for further functionalization. This compound’s hypothetical molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol.

Properties

IUPAC Name

3-(6-methylpyridin-3-yl)oxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-8-3-4-9(7-11-8)12-6-2-5-10/h3-4,7H,2,5-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMDIMGKPHAPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-Methylpyridin-3-yl)oxy)propan-1-amine typically involves the reaction of 6-methyl-3-hydroxypyridine with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyridine is replaced by the amine group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-((6-Methylpyridin-3-yl)oxy)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((6-Methylpyridin-3-yl)oxy)propan-1-amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((6-Methylpyridin-3-yl)oxy)propan-1-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

  • 6-Methylpyridine (Target Compound): The methyl group at the 6-position likely increases lipophilicity compared to unsubstituted pyridine analogs (e.g., (3-(3-Pyridyloxy)propyl)methylamine, ).
  • 5-Fluoropyridine () : The electron-withdrawing fluorine atom enhances metabolic stability and may improve binding affinity in enzyme-targeted therapies .

Amine Functionalization

  • Primary Amine (Target Compound) : The unmodified propan-1-amine chain allows for versatile derivatization, such as reductive amination (e.g., sodium triacetoxyborohydride-mediated reactions, ).

Physicochemical Properties

  • Lipophilicity : Bulky substituents like 2-ethylhexyloxy () drastically increase lipophilicity (logP ~3.5 inferred), whereas the target compound’s methylpyridine group offers a balance between solubility and membrane permeability .
  • Stability : Salt forms (e.g., hydrochloride in ) improve stability and crystallinity, a strategy applicable to the target compound for pharmaceutical formulation .

Biological Activity

3-((6-Methylpyridin-3-yl)oxy)propan-1-amine is an organic compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol. Its structure features a pyridine ring substituted with a methyl group at the 6-position, linked to a propan-1-amine through an ether bond. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective beta-2 adrenergic receptor agonist.

The biological activity of this compound primarily involves its interaction with beta-2 adrenergic receptors, which are crucial for bronchial smooth muscle dilation. This action enhances airflow in the lungs, making it potentially beneficial for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, the compound has been shown to modulate immune responses by increasing the production of interleukin-10 (IL-10), an anti-inflammatory cytokine, suggesting its utility in inflammatory diseases.

Biological Activity Overview

The following table summarizes key biological activities and findings related to this compound:

Activity Description Reference
Beta-2 Adrenergic Agonism Stimulates bronchial smooth muscle dilation, improving airflow in the lungs.
Anti-inflammatory Effects Enhances IL-10 production, potentially reducing inflammation.
Selectivity Selectively binds to beta adrenergic receptors, influencing pharmacological effects.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 6-methyl-3-hydroxypyridine with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the pyridine is replaced by the amine group.

Synthesis Route:

  • Reactants : 6-methyl-3-hydroxypyridine and 3-chloropropan-1-amine.
  • Conditions : Basic environment (e.g., potassium hydroxide).
  • Mechanism : Nucleophilic substitution leading to ether formation.

Case Studies and Research Findings

Recent studies exploring the biological activity of this compound have highlighted its therapeutic potential:

  • Respiratory Disease Models : Research indicates that compounds similar in structure to 3-((6-Methylpyridin-3-yloxy)propan-1-amines) have shown efficacy in models of asthma, demonstrating significant improvements in airflow and reductions in airway resistance.
  • Inflammation Studies : In vitro studies have demonstrated that this compound can modulate immune cell behavior, particularly enhancing IL-10 production from macrophages, which may lead to reduced inflammation in various conditions.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-((6-Methylpyridin-3-yloxy)propanamines), each exhibiting unique biological properties:

Compound Name Structural Features Unique Aspects
2-[6-Methylpyridin-3-yloxy]propan-1-aminesSimilar structure but different methyl group positionMay exhibit different biological activities
N-Methyl-(6-methylpyridin-2-yloxy)-propanaminesAdditional methyl group on amine nitrogenAlters chemical properties and potentially activity
4-(6-Methylpyridinyl)-butanaminesDifferent alkyl chain lengthMay affect pharmacokinetics and receptor binding

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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